2-Cyanocinnamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6NO2- |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
(E)-3-(2-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/p-1/b6-5+ |
InChI Key |
HQVOPXGNHGTKOD-AATRIKPKSA-M |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)[O-])C#N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)[O-])C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyanocinnamate and Its Esters
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed for the preparation of α,β-unsaturated compounds like 2-cyanocinnamate and its esters. mdpi.com The reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with an aldehyde, often an aromatic aldehyde, in the presence of a catalyst.
Catalytic Systems for Knoevenagel Condensation
A variety of catalytic systems have been developed to facilitate the Knoevenagel condensation for the synthesis of 2-cyanocinnamates, ranging from traditional homogeneous bases to more sustainable heterogeneous catalysts and organocatalysts.
Traditionally, the Knoevenagel condensation has been carried out using homogeneous base catalysts. These catalysts are soluble in the reaction medium, leading to high catalytic efficiency. Common homogeneous bases include ammonia, organic amines like piperidine (B6355638) and pyridine, and their respective salts. tandfonline.comtandfonline.com While effective, these methods often present challenges in catalyst separation from the product and the disposal of caustic waste, prompting the development of alternative catalytic systems. gre.ac.uk
In recent years, the use of heterogeneous catalysts has gained significant traction due to their environmental benefits, such as easier separation, reusability, and milder reaction conditions. tandfonline.com
Calcium Oxide (CaO): Calcium oxide has been successfully employed as an efficient, economical, and environmentally benign catalyst for the synthesis of ethyl α-cyanocinnamates. tandfonline.comtandfonline.com In a notable application, the reaction is performed under solvent-free conditions at room temperature by grinding the reactants with CaO. tandfonline.comtandfonline.com This method offers high yields in a short reaction time. tandfonline.com For instance, the reaction of various aromatic aldehydes with ethyl cyanoacetate in the presence of CaO by grinding afforded the corresponding ethyl α-cyanocinnamates in excellent yields. tandfonline.com It is proposed that CaO acts not only as a base but also as a dehydrating agent in this reaction. tandfonline.com
K₂O-Al₂O₃: A potassium oxide-alumina (K₂O-Al₂O₃) catalyst has also been demonstrated to be highly effective for the Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes under solvent-free grinding conditions at room temperature, yielding ethyl α-cyanocinnamates in 94–98% yield. tandfonline.com
Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts. For example, an iron-based MOF, Fe(BTC), has been shown to be highly effective for certain organic transformations. mdpi.com While the direct application of Fe(BTC) for this compound synthesis is noted in broader catalysis reviews, specific yield data for this reaction was not detailed in the provided context. The development of atomically dispersed iron within nitrogen-doped carbon supports, inspired by MOF chemistry, represents another frontier in heterogeneous catalysis. nih.gov
Other Heterogeneous Catalysts: Other solid basic catalysts investigated for the Knoevenagel condensation include MgO, ZnO, and catalysts derived from waste container glass, such as tobermorite (B576468) and lithium metasilicate. tandfonline.comgre.ac.uk Porous calcium hydroxyapatite (B223615) has also been used as a catalyst, particularly in combination with microwave activation under solvent-free conditions. mdpi.com A bifunctional catalyst based on Mg-Al hydrotalcite in porous FeO(OH) has also been developed for one-pot syntheses. mdpi.com
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Calcium Oxide (CaO) | Aromatic Aldehydes, Ethyl Cyanoacetate | Grinding, Room Temp, Solvent-Free | High | tandfonline.comtandfonline.com |
| K₂O-Al₂O₃ | Aromatic Aldehydes, Ethyl Cyanoacetate | Grinding, Room Temp, Solvent-Free | 94-98% | tandfonline.com |
| Porous Calcium Hydroxyapatite | Aldehydes, Ethyl Cyanoacetate | Microwave, Solvent-Free | High | mdpi.com |
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. mdpi.com Chiral amines, for instance, can catalyze reactions like the Diels-Alder reaction by forming iminium ions with α,β-unsaturated aldehydes. princeton.edu While the direct application of organocatalysts for the synthesis of achiral this compound is a logical extension, specific examples with detailed yields were not the primary focus of the provided search results. However, the synthesis of chiral organocatalysts based on (S)-quininamine has been reported, and their activity was evaluated in Michael addition reactions, a related transformation. mdpi.com Jørgensen's diarylprolinol silyl (B83357) ether reagents are another example of excellent chiral organocatalysts for the α-functionalization of aldehydes. sigmaaldrich.com
Optimized Reaction Conditions and Protocols
Optimizing reaction conditions is crucial for achieving high yields, selectivity, and sustainability in the synthesis of 2-cyanocinnamates.
A significant advancement in the synthesis of 2-cyanocinnamates is the development of solvent-free reaction conditions. tandfonline.comtandfonline.com These methods are environmentally friendly as they eliminate the need for organic solvents, which are often produced in separate energy-consuming processes and require removal after the reaction. tandfonline.com
Grinding Method: A widely adopted solvent-free technique is the grinding of reactants with a solid catalyst at room temperature. tandfonline.comtandfonline.com This method is simple, efficient, and often leads to high yields in a short amount of time with easier work-up procedures. tandfonline.comtandfonline.com For example, the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate using either CaO or K₂O-Al₂O₃ as a catalyst under grinding conditions has been shown to be highly effective. tandfonline.comtandfonline.com The procedure typically involves grinding the aldehyde, ethyl cyanoacetate, and the catalyst in a mortar with a pestle until the reaction is complete, as monitored by thin-layer chromatography (TLC). tandfonline.com The product is then isolated by adding a solvent to dissolve the product, filtering off the catalyst, and evaporating the solvent. tandfonline.com
| Catalyst | Reaction | Conditions | Advantages | Reference |
|---|---|---|---|---|
| K₂O-Al₂O₃ | Knoevenagel condensation of ethyl cyanoacetate and aromatic aldehydes | Grinding, Room Temperature | High yields (94–98%), Short reaction times, Simple work-up | tandfonline.com |
| Calcium Oxide (CaO) | Knoevenagel condensation of aromatic aldehydes and ethyl cyanoacetate | Grinding, Room Temperature | High yields, Short reaction times, Economical, Environmentally benign | tandfonline.comtandfonline.com |
Enhanced Yield and Efficiency Strategies
The Knoevenagel condensation is a cornerstone reaction for synthesizing this compound esters. Research has focused on optimizing this process to maximize yield and reduce reaction times. An economical and efficient process has been developed that avoids the need for solvent-free conditions, which can be challenging to manage on an industrial scale. This method utilizes a specific molar ratio of the cyanoacetate ester to the carbonyl compound in the presence of a C₃-C₆ monocarboxylic acid and ammonium (B1175870) ions within an organic solvent. This approach has been shown to provide high purity products with good yields.
Key improvements in the synthesis of substituted 2-cyanocinnamic esters, such as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene), have been achieved by carefully controlling reactant ratios and catalyst systems. For instance, reacting 2-ethylhexyl cyanoacetate with benzophenone (B1666685) using ammonium acetate (B1210297) and propionic acid in heptane (B126788) demonstrates a method that successfully reduces reaction times compared to older protocols while maintaining high yields. The reaction water is typically removed azeotropically to drive the reaction to completion. One patented process highlights the use of a molar ratio of the cyanoacetate ester to the carbonyl compound between 0.7:1 and 1:1, which is crucial for achieving high conversion rates for both reactants.
Further efficiency is gained by optimizing the synthesis of the precursor, the cyanoacetic ester itself. A process involving the reaction of an aqueous solution of cyanoacetic acid with a C₁-C₁₂ alcohol, catalyzed by p-toluenesulfonic acid without additional solvents, has proven effective, achieving yields as high as 92% for 2-ethylhexyl cyanoacetate.
Table 1: Enhanced Yield Strategies for this compound Ester Synthesis
| Reactants | Catalyst/Reagents | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Ethylhexyl cyanoacetate, Benzophenone | Ammonium acetate, Propionic acid | Heptane | Molar ratio of EHCA:BP = 0.71:1, azeotropic water removal | High | nih.gov |
| Cyanoacetic acid, C₁-C₁₂ alcohol | p-Toluenesulfonic acid | None (neat) | Molar ratio of acid:alcohol = 0.6:1 to 0.7:1 | 92% (for 2-Ethylhexyl cyanoacetate) | nih.gov |
Tandem and Multi-Component Reaction Sequences in Synthesis
Tandem and multi-component reactions (MCRs) represent advanced strategies in organic synthesis that enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.netpreprints.org This approach reduces waste, saves time, and can lead to the creation of complex molecules with high atom economy. preprints.org
A notable multi-component reaction involves the interception of a transient zwitterion, generated from isoquinoline (B145761) and an allenoate, with cyanoacrylates. researchgate.net This process creates highly functionalized and complex heterocyclic structures in a single step under mild conditions, demonstrating how MCRs can be employed to build upon the basic cyanocinnamate framework. researchgate.net
Deacetalization-Knoevenagel Condensation Tandem Processes
A prime example of a tandem process is the one-pot synthesis of ethyl α-cyanocinnamate from benzaldehyde (B42025) dimethyl acetal (B89532) and ethyl cyanoacetate. This reaction sequence involves an initial acid-catalyzed deacetalization followed by a base-catalyzed Knoevenagel condensation. nih.govresearchgate.net
Researchers have developed bifunctional catalysts to facilitate this tandem process in a continuous-flow system. One such catalyst consists of zirconia (acidic sites) and amine groups (basic sites) co-located on a hierarchically porous silica (B1680970) monolith. nih.govresearchgate.net In this system, the benzaldehyde dimethyl acetal is first hydrolyzed at the acidic zirconia sites to produce benzaldehyde. This intermediate then immediately undergoes a Knoevenagel condensation with ethyl cyanoacetate, catalyzed by the nearby amine groups, to yield the final product, ethyl α-cyanocinnamate. nih.govresearchgate.net
This integrated approach has been successfully demonstrated in microreactors, where a yield of approximately 78% for ethyl α-cyanocinnamate was achieved. researchgate.net The choice of solvent is critical, as the two reaction types have different requirements; a mixture of toluene (B28343) and acetonitrile (B52724) has been found to be effective. nih.gov Another approach uses two separate monofunctional microreactors connected in a cascade system, which resulted in an 80% yield with 99% selectivity for ethyl α-cyanocinnamate. researchgate.netpan.pl
Table 2: Tandem Deacetalization-Knoevenagel Condensation for Ethyl α-Cyanocinnamate Synthesis
| Catalyst System | Reaction Setup | Reactants | Solvent | Temperature | Yield of Ethyl α-cyanocinnamate | Reference |
|---|---|---|---|---|---|---|
| Bifunctional NH₂/Zr-modified silica monolith | Continuous-flow microreactor | Benzaldehyde dimethyl acetal, Ethyl cyanoacetate, Water | Toluene/Acetonitrile (4/1 v/v) | 70 °C | ca. 78% | nih.govresearchgate.net |
| Separate Zr- and Amine-functionalized monoliths | Cascade of two microreactors | Benzaldehyde dimethyl acetal, Ethyl cyanoacetate | Toluene/Acetonitrile (4/1 v/v) | 50 °C | 80% | researchgate.netpan.pl |
| Functional acid and base hybrid catalyst (30-MLHM-NH₂-SO₃H) | One-pot batch reaction | Benzaldehyde dimethylacetal, Ethyl cyanoacetate, Water | Acetonitrile | 90 °C | 92% | csic.es |
Preparation of Functionalized this compound Derivatives
The this compound scaffold is a versatile platform for the synthesis of more complex and functionalized molecules. One-pot methods have been developed to convert ethyl α-cyanocinnamate derivatives into other valuable compounds, such as 2-oxazolines. jlu.edu.cnciac.jl.cn
An efficient one-pot synthesis of 2-oxazolines has been achieved by reacting ethyl α-cyanocinnamate derivatives with acetamide (B32628) and N-bromosuccinimide (NBS) in the presence of a base like potassium phosphate (B84403) (K₃PO₄). jlu.edu.cn This reaction proceeds smoothly at room temperature in acetone, yielding 2-oxazolines in good to excellent yields (up to 95%). A proposed mechanism involves a consecutive nucleophilic addition-cyclization pathway. jlu.edu.cn This method is applicable to a wide range of α-cyanocinnamate derivatives, highlighting its utility in creating diverse molecular structures. jlu.edu.cnciac.jl.cn
Table 3: Synthesis of 2-Oxazoline Derivatives from Ethyl α-Cyanocinnamate
| Substrate | Reagents | Promoter/Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl α-cyanocinnamate derivatives | Acetamide, N-Bromosuccinimide (NBS) | K₃PO₄ | Acetone | Room Temperature | Up to 95% | jlu.edu.cn |
| Ethyl α-cyanocinnamate derivatives | N-bromobenzamide | Na₂CO₃ | Acetone | Room Temperature | Up to 90% | ciac.jl.cn |
Chemical Reactivity and Mechanistic Investigations of 2 Cyanocinnamate
[2+4] Cycloaddition Reactions (Diels-Alder Reactions)
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. Esters of 2-cyanocinnamic acid are effective dienophiles in these transformations, participating in stereoselective syntheses that are often catalyzed to enhance reactivity and control stereochemical outcomes.
Asymmetric induction in the Diels-Alder reaction is a powerful strategy for creating chiral molecules. When (E)-2-cyanocinnamates are esterified with chiral alcohols, they become chiral dienophiles capable of directing the stereochemical course of the cycloaddition.
Research has been conducted on the TiCl₄-catalyzed Diels-Alder reactions between cyclopentadiene (B3395910) and (E)-2-cyanocinnamates derived from chiral auxiliaries like (S)-ethyl lactate (B86563) and (R)-pantolactone. acs.org These reactions proceed with notable diastereofacial selectivity, allowing for the synthesis of enantiomerically pure cycloadducts. acs.org The presence of the cyano group on the dienophile is believed to influence this asymmetric induction, likely by affecting the s-cis/s-trans conformational equilibrium of the enoate system. acs.org The diastereomeric excess (de) and the ratio of endo to exo products are key measures of the reaction's stereoselectivity, with specific outcomes depending on the chiral auxiliary and reaction conditions. acs.org
For example, the reaction of the (E)-2-cyanocinnamate of (S)-ethyl lactate with cyclopentadiene in the presence of TiCl₄ at -30°C yields a 95:5 ratio of endo to exo products, with the endo adducts showing a diastereomeric excess of 70%. acs.org
Table 1: Asymmetric Diels-Alder Reactions of Chiral (E)-2-Cyanocinnamates with Cyclopentadiene
| Chiral Auxiliary | Lewis Acid | Temperature (°C) | Endo/Exo Ratio | Diastereomeric Excess (de) of Endo Adduct (%) | Reference |
|---|---|---|---|---|---|
| (S)-Ethyl lactate | TiCl₄ | -30 | 95:5 | 70 | acs.org |
| (R)-Pantolactone | TiCl₄ | -30 | 96:4 | 80 | acs.org |
| (R)-Pantolactone | TiCl₄ | -50 | 97:3 | 84 | acs.org |
Lewis acids play a crucial role in catalyzing Diels-Alder reactions by activating the dienophile. wikipedia.org By coordinating to an electronegative atom on the dienophile, typically the carbonyl oxygen of the ester group in 2-cyanocinnamate, the Lewis acid enhances the dienophile's reactivity. wikipedia.orgiitd.ac.in Common Lewis acids used for this purpose include titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), and boron trifluoride (BF₃). wikipedia.orgnih.gov
This activation dramatically accelerates the reaction rate, often allowing the cycloaddition to proceed at lower temperatures. acs.org In the context of asymmetric synthesis, Lewis acid catalysis is essential not only for rate enhancement but also for locking the dienophile into a specific conformation, which can lead to higher levels of stereoselectivity. wiley-vch.de The choice of Lewis acid can significantly impact the reaction's outcome, influencing both the endo/exo selectivity and the degree of asymmetric induction. wiley-vch.de
The mechanism of Lewis acid catalysis in Diels-Alder reactions has been a subject of detailed investigation. The traditional view held that Lewis acids accelerate the reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap between the diene and dienophile and enhancing orbital interaction. wikipedia.orgiitd.ac.in
However, more recent quantum chemical studies and activation strain analyses have challenged this model. wikipedia.orgnih.gov These modern analyses suggest that the primary role of the Lewis acid is to reduce the destabilizing Pauli repulsion (steric repulsion) between the electron clouds of the diene and the dienophile. wikipedia.orgnih.gov The Lewis acid, by binding to the carbonyl group, polarizes the dienophile and draws electron density away from the reacting C=C double bond. wikipedia.org This reduction in electron density on the double bond lessens the repulsive forces between the reactants as they approach each other in the transition state. nih.gov Furthermore, the Lewis acid can increase the asynchronicity of the bond-forming process, which provides an additional pathway to relieve steric strain and lower the activation barrier. wikipedia.orgnih.govresearchgate.net
Nucleophilic Addition Reactions
The electron-withdrawing nature of both the cyano and the ester groups makes the double bond of this compound electrophilic and thus susceptible to nucleophilic attack. This reactivity is characteristic of α,β-unsaturated carbonyl and nitrile compounds, which readily undergo conjugate (or Michael) addition reactions.
Thiols and their conjugate bases, thiolates, are potent nucleophiles that can add to the β-carbon of the this compound system. researchgate.netyoutube.com This reaction, a specific type of Michael addition, proceeds via the attack of the sulfur nucleophile on the carbon-carbon double bond. nih.gov The reaction is typically base-catalyzed, as the base deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). researchgate.net
The resulting product is a thiol-adduct, where a new carbon-sulfur bond is formed. The initial attack generates a resonance-stabilized enolate intermediate, which is then protonated (typically by the solvent or a proton source added during workup) to yield the final stable adduct. nih.gov The rate and efficiency of this addition are influenced by factors such as the acidity (pKa) of the thiol and the choice of catalyst. researchgate.net
Hydrolytic Pathways of Ester Moieties
The ester group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 2-cyanocinnamic acid, and an alcohol. wikipedia.org This nucleophilic acyl substitution reaction can be carried out under either acidic or basic conditions, each following a distinct mechanistic pathway. ucalgary.cachemguide.co.uk
Under acidic conditions, the reaction is a reversible, catalyzed process. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. ucalgary.cayoutube.com A tetrahedral intermediate is formed, and after a series of proton transfers, the alcohol moiety is eliminated as a leaving group, and the catalyst is regenerated. youtube.com To drive the equilibrium toward the hydrolysis products, an excess of water is typically used. chemguide.co.uk
In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. wikipedia.orgchemguide.co.uk It involves the direct attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. ucalgary.ca This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (RO⁻) as the leaving group. In the final step, the highly basic alkoxide deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to yield a carboxylate salt and the alcohol. ucalgary.ca An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.
Acid- and Base-Mediated Hydrolysis
The hydrolysis of this compound involves the cleavage of its ester and/or nitrile group, typically under acidic or basic conditions. While specific kinetic studies on this compound are not extensively documented, the mechanistic pathways can be inferred from the well-established principles of ester and nitrile hydrolysis.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, both the ester and nitrile functionalities of this compound can be hydrolyzed. The process for the ester group is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Following proton transfer and elimination of an alcohol molecule (e.g., ethanol (B145695) if it is an ethyl ester), the corresponding carboxylic acid is formed. This reaction is reversible, and an excess of water is typically required to drive the equilibrium towards the products.
Simultaneously, the nitrile group can also undergo acid-catalyzed hydrolysis. The nitrogen atom of the nitrile is protonated, activating the carbon-nitrogen triple bond for nucleophilic attack by water. This initially forms an imidic acid, which then tautomerizes to an amide. Under the reaction conditions, this amide intermediate can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion.
Base-Mediated Hydrolysis (Saponification): The hydrolysis of the ester group in this compound is more commonly and efficiently achieved under basic conditions, a process known as saponification. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of an alkoxide ion, yielding a carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt, which makes the reaction essentially irreversible. An acidification step is required in the workup to obtain the free carboxylic acid.
The nitrile group can also be hydrolyzed under basic conditions. The hydroxide ion attacks the carbon of the nitrile group, and subsequent protonation from water yields an imidic acid intermediate. Tautomerization then leads to an amide, which can be further hydrolyzed under basic conditions to a carboxylate salt and ammonia.
Enzymatic Hydrolysis Mechanisms
Enzymatic hydrolysis offers a milder and often more selective alternative to chemical hydrolysis. Lipases are a class of enzymes that are widely used for the hydrolysis of ester bonds. The catalytic mechanism of lipase-catalyzed hydrolysis of the ester group in this compound would likely involve the enzyme's catalytic triad (B1167595) (commonly serine, histidine, and aspartate or glutamate).
The process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. Subsequently, a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then breaks down to release the carboxylic acid product and regenerate the free enzyme.
Enzymes such as nitrilases or a combination of nitrile hydratase and amidase can catalyze the hydrolysis of the nitrile group. Nitrilases can convert the nitrile directly to a carboxylic acid and ammonia. The mechanism involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the nitrile carbon. This forms a thioimidate intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
The efficiency and selectivity of enzymatic hydrolysis can be influenced by the choice of enzyme, the reaction medium (including the use of organic co-solvents), pH, and temperature.
Reductive Transformations and Hydrogen Transfer Reactions
The α,β-unsaturated system in this compound is susceptible to reductive transformations, including the addition of hydrogen across the carbon-carbon double bond.
Biomimetic Hydrogen Transfer Reactions
Biomimetic hydrogen transfer reactions are inspired by biological processes and often employ metal complexes and hydrogen donors to achieve reductions under mild conditions. These reactions can offer high selectivity for the reduction of the C=C double bond in α,β-unsaturated compounds like this compound, without affecting other functional groups such as the ester or nitrile.
A common approach involves the use of a transition metal catalyst and a hydrogen donor, such as a Hantzsch ester. The mechanism typically involves the activation of the hydrogen donor by the metal catalyst to form a metal hydride species. This hydride is then transferred to the β-carbon of the α,β-unsaturated system of this compound in a conjugate addition manner. The resulting enolate intermediate is then protonated to yield the saturated product. The chemoselectivity of this reduction is a key advantage, as it avoids the use of harsh reagents or high pressures of hydrogen gas.
Reactions with o-Phenylenediamine (B120857) and Product Distributions
The reaction of ethyl α-cyanocinnamate with o-phenylenediamine under thermal, solvent-free, and catalyst-free conditions has been shown to result in an unexpected transfer hydrogenation reaction. prepchem.com Instead of the anticipated condensation products, the reaction yields a mixture of 2-cyano-3-phenylpropionic acid ethyl ester (the reduced form of the starting material), 2-phenylbenzimidazole, and ethyl cyanoacetate (B8463686). prepchem.com
The formation of these products suggests a complex reaction pathway where o-phenylenediamine acts as a hydrogen source. It is proposed that o-phenylenediamine initially reacts to form a benzimidazoline intermediate, which is not isolated but serves as the in-situ hydrogen donor. This benzimidazoline then transfers hydrogen to the electron-deficient double bond of ethyl α-cyanocinnamate, leading to its reduction. In the process, the benzimidazoline is oxidized to 2-phenylbenzimidazole. The presence of ethyl cyanoacetate as a byproduct suggests that some fragmentation of the starting material also occurs under the reaction conditions.
This reaction demonstrates the potential for o-phenylenediamine to act as an effective hydrogen transfer agent for activated olefins, a finding that was developed from the mechanistic investigation of this specific reaction. prepchem.com
Product Distribution in the Thermal Reaction of Ethyl α-Cyanocinnamate with o-Phenylenediamine
| Product | Chemical Structure | Role/Formation Pathway |
|---|---|---|
| 2-Cyano-3-phenylpropionic acid ethyl ester | Reduced form of the starting material | Acceptor in the hydrogen transfer from the in-situ generated benzimidazoline. |
| 2-Phenylbenzimidazole | Oxidized form of the hydrogen donor | Formed from the oxidation of the benzimidazoline intermediate after hydrogen transfer. |
| Ethyl cyanoacetate | Byproduct | Result of a fragmentation pathway under the thermal conditions. |
Formation of Heterocyclic Compounds
The functional groups within this compound can serve as precursors for the synthesis of various heterocyclic compounds.
Synthesis of 2-Oxazoline Derivatives
While the direct conversion of this compound to a 2-oxazoline derivative is not a standard named reaction, the synthesis of 2-oxazolines from related starting materials such as carboxylic acids or nitriles is well-established. For instance, if 2-cyanocinnamic acid (obtained from the hydrolysis of the ester) were to react with a 2-amino alcohol, it could potentially lead to the formation of an N-(2-hydroxyethyl)amide intermediate. This intermediate can then undergo dehydrative cyclization to form a 2-oxazoline ring. This cyclization can be promoted by various reagents, including thionyl chloride followed by a base, or by using specific catalysts.
Alternatively, the nitrile group of this compound could, in principle, react with a 2-amino alcohol under Lewis acid catalysis to form a 2-oxazoline. This reaction, known as the Witte-Seeliger reaction, typically requires high temperatures. The mechanism is thought to proceed through an intermediate amidine, which then undergoes intramolecular cyclization.
Transesterification Phenomena
[Content not available due to a lack of specific research data on the transesterification of this compound.]
Derivatization Strategies and Functional Analogues of 2 Cyanocinnamate
Structural Modifications of the Cinnamate (B1238496) Backbone
Modifications to the core cinnamate backbone of 2-cyanocinnamate, which is composed of a phenyl group attached to an acrylic acid moiety, are fundamental to creating diverse analogues. The reactivity of the α,β-unsaturated system is a key target for such modifications. For instance, the carbon-carbon double bond can participate in various addition reactions.
One significant modification strategy involves using this compound esters as Michael acceptors. The electron-withdrawing nature of both the cyano and the ester groups activates the double bond for conjugate addition. This allows for the introduction of a wide range of nucleophiles at the β-position, effectively altering the backbone. For example, the transfer hydrogenation of ethyl α-cyanocinnamate can be achieved using hydrogen donors like benzimidazolines, which are generated in situ from o-phenylenediamine (B120857). This process adds a hydrogen atom across the double bond, saturating the cinnamate backbone.
Furthermore, the backbone can be incorporated into larger, more complex structures. Polymers containing p-alkoxy-α-cyanocinnamate units directly in the polymer backbone have been synthesized. researchgate.net This approach fundamentally alters the structural context of the cinnamate unit, integrating its properties into a macromolecular framework. researchgate.net These strategies demonstrate that the cinnamate backbone is not merely a static scaffold but a reactive and adaptable component for creating novel chemical entities.
Synthesis of Halogenated this compound Analogues
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of this compound is a common derivatization strategy to modulate the electronic properties and lipophilicity of the molecule. These halogenated analogues are typically synthesized via the Knoevenagel condensation.
This reaction involves the condensation of a halogen-substituted benzaldehyde (B42025) with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), in the presence of a basic catalyst like piperidine (B6355638). For example, reacting 4-chlorobenzaldehyde (B46862) with malononitrile in an ethanolic piperidine solution under microwave irradiation is an efficient method for producing the corresponding halogenated benzo[f]chromene derivative, which incorporates a halogenated cyanocinnamate-like structure. semanticscholar.org
A more direct approach involves the synthesis of halogenated 2-amino-4H-benzo[h]chromene derivatives, which also utilizes halogenated aldehydes as precursors. semanticscholar.org Another relevant synthetic advancement is the development of transition-metal-free direct arylation processes, which allow for the synthesis of complex halogenated biaryls that can be challenging to prepare using conventional methods. nih.gov These methods provide access to a wide array of halogen-substituted this compound precursors and analogues.
Table 1: Examples of Halogenated Benzaldehydes for Analogue Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine, Ethanol (B145695), Microwave | Halogenated Benzo[f]chromene derivative |
| o-Halonitrobenzene | Arylmagnesium Halide (ArMgX) | Low Temperature, Solvent Control | Halogenated 2-amino-2'-hydroxy-1,1'-biaryl |
This table provides examples of reactions used to synthesize precursors or complex structures containing halogenated phenyl rings, relevant for creating halogenated this compound analogues.
Aromatic Ring Substitutions and Their Impact on Reactivity
Substituting the aromatic ring of this compound with various functional groups significantly influences the molecule's reactivity, particularly towards electrophilic aromatic substitution. The inherent substituents on the parent molecule—the vinyl group bearing cyano and ester functionalities—are electron-withdrawing. These groups deactivate the benzene (B151609) ring, making it less reactive towards electrophiles than benzene itself. msu.edulibretexts.org
The deactivating nature of these substituents is due to both inductive effects and resonance effects. libretexts.org The electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bond framework (inductive effect), while the cyano (C≡N) and carbonyl (C=O) groups pull electron density out of the ring via resonance (conjugation). libretexts.org
When an electrophilic substitution reaction occurs on a substituted benzene ring, the existing substituents direct the position of the incoming electrophile. Electron-withdrawing groups are typically meta-directors. openstax.org Therefore, for this compound, further electrophilic substitution would be predicted to occur at the positions meta to the point of attachment of the substituted vinyl group.
The presence of additional substituents can either enhance or counteract these effects.
Deactivating Groups : Adding further electron-withdrawing groups (e.g., nitro -NO₂) would make the ring even less reactive. msu.edu If two deactivating groups are present, their directing effects can be either reinforcing or antagonistic, depending on their relative positions. msu.edu
This interplay of electronic effects allows for the strategic design of this compound derivatives with tailored reactivity for specific synthetic applications. numberanalytics.com
Ester and Carboxylic Acid Homologues (e.g., Methyl, Ethyl, Acid Forms)
The ester and carboxylic acid forms of this compound represent a fundamental class of its homologues. youtube.com These compounds are accessible through straightforward synthetic routes and serve as key intermediates for further derivatization.
The general structure of an ester is RCOOR', where R represents the main part of the molecule and R' is an alkyl or aryl group derived from an alcohol. cuny.edulibretexts.org The corresponding carboxylic acid has a hydroxyl group (-OH) in place of the -OR' group. libretexts.org
Synthesis: The most common method for synthesizing this compound esters is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a benzaldehyde with an active methylene compound, such as an alkyl cyanoacetate. For example, the synthesis of ethyl this compound is achieved by reacting benzaldehyde with ethyl cyanoacetate. eurjchem.com By varying the alcohol used to prepare the cyanoacetate ester (e.g., methyl cyanoacetate, propyl cyanoacetate), a homologous series of this compound esters can be produced. youtube.comck12.org
The carboxylic acid form, 2-cyanocinnamic acid, can be obtained by the hydrolysis of these esters under acidic or basic conditions.
Research Applications: These homologues are widely used in synthesis. Ethyl this compound, for example, is a precursor in the synthesis of various heterocyclic compounds and has been used to create polymers with specific functional properties. researchgate.net The reactivity of these homologues is well-documented; for instance, ethyl 4-cyanocinnamate undergoes efficient Michael addition and nitration reactions. The choice of ester group (methyl, ethyl, etc.) can influence physical properties like melting point, boiling point, and solubility, as well as reaction kinetics. cuny.edu
Table 2: Common Homologues of this compound
| Compound Name | IUPAC Name | Formula | Form |
| Methyl this compound | Methyl 2-cyano-3-phenylacrylate | C₁₁H₉NO₂ | Methyl Ester |
| Ethyl this compound | Ethyl 2-cyano-3-phenylacrylate | C₁₂H₁₁NO₂ | Ethyl Ester |
| 2-Cyanocinnamic acid | 2-Cyano-3-phenylacrylic acid | C₁₀H₇NO₂ | Carboxylic Acid |
This table lists the primary carboxylic acid and common ester homologues of this compound.
Stereoselective Synthesis of Chiral Analogues
The creation of chiral analogues of this compound through stereoselective synthesis allows for precise control over the three-dimensional arrangement of atoms in the molecule. This is crucial for applications where specific stereoisomers are required.
Stereoselective strategies often involve the use of chiral catalysts or auxiliaries to influence the formation of one stereoisomer over another. rsc.org One approach is the reaction of this compound esters with chiral reagents. For example, the reaction of the (S)-ethyl lactate (B86563) ester of (E)-2-cyanocinnamate with cyclopentadiene (B3395910) has been studied as a route to chiral prostanoid intermediates. tandfonline.com
Organocatalysis provides a powerful tool for the enantioselective synthesis of complex molecules starting from cyanocinnamate esters. core.ac.uk For instance, domino reactions involving ethyl cyanocinnamate and maleimides can be catalyzed by chiral organocatalysts to produce highly functionalized cyclopentanes with control over multiple adjacent chiral centers. core.ac.uk
Furthermore, enzymatic reactions offer a high degree of stereoselectivity. While not directly synthesizing a chiral this compound, enzymes can be used in tandem reactions where a cyanocinnamate-related structure is an intermediate. For example, enzymatic tandem aldol (B89426) addition–transamination reactions can produce γ-hydroxy-α-amino acid derivatives, which are valuable chiral building blocks. acs.org
These advanced synthetic methods enable the creation of diverse chiral structures derived from the this compound scaffold, expanding its utility in fields like asymmetric synthesis and the development of stereochemically defined materials. nih.govcdnsciencepub.combeilstein-journals.org
Advanced Applications of 2 Cyanocinnamate in Chemical Sciences
Role as a Key Intermediate in Organic Synthesis
2-Cyanocinnamate and its derivatives are recognized as versatile intermediates in the field of organic synthesis. Their unique molecular structure, featuring a cyano group, an ester functionality, and a carbon-carbon double bond, allows for a wide range of chemical transformations. This versatility makes them valuable starting materials for constructing complex molecules, diverse heterocyclic systems, and advanced pharmaceutical intermediates.
Building Block for Complex Molecular Architectures
Organic building blocks are essential for the bottom-up assembly of intricate molecular architectures. sigmaaldrich.comalfa-chemistry.com this compound derivatives serve as fundamental synthons in creating such complex structures. irb.hr Their utility stems from the ability to participate in various chemical reactions, enabling the construction of larger and more elaborate molecules. evitachem.comcymitquimica.com For instance, they are used in the synthesis of complex bicyclic structures through tandem cycloaddition reactions. evitachem.com The strategic incorporation of this compound units allows for the precise control and modular assembly of molecular frameworks, which is crucial in fields like medicinal chemistry and materials science. alfa-chemistry.com
Precursor for Diverse Heterocyclic Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their ring structure, are of great importance in organic chemistry, with about half of all known organic compounds being heterocyclic. thermofisher.com this compound derivatives are valuable precursors for the synthesis of a wide array of these heterocyclic systems. evitachem.com Their reactive nature allows them to be key components in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, quinoxalinones, pyridines, thiazoles, and pyrimidines. evitachem.comekb.eg
The synthesis of these heterocycles often involves the reaction of this compound with other reagents that possess complementary functional groups. For example, the reaction of ethyl α-cyanocinnamate with 3-methyl-2-pyrazolin-5-one (B87142) leads to the formation of pyrano[2,3-c]pyrazole derivatives. clockss.org Similarly, they are utilized in the synthesis of 2-oxazoline derivatives when reacted with N-bromoacetamide. ciac.jl.cnresearchgate.net The versatility of this compound as a precursor is further highlighted by its use in synthesizing pyrano[2,3-c]pyrazoles and other fused pyrazole (B372694) systems. clockss.org
Intermediate in Advanced Pharmaceutical Synthesis (Excluding Drug Development)
In the realm of pharmaceutical manufacturing, this compound derivatives serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). smolecule.com Their role is primarily as a starting material or a key building block in the multi-step synthesis of complex pharmaceutical compounds. cymitquimica.comsmolecule.com For example, ethyl trans-alpha-cyanocinnamate is noted as a potential intermediate in the production of pharmaceuticals. cymitquimica.com
One specific application is in the synthesis of isoquinoline-type structures. The Heck reaction of ethyl 2-iodobenzonitrile (B177582) with ethyl 2-ethoxyacrylate yields ethyl α-ethoxy-2-cyanocinnamate, which can then be cyclized to form an ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. clockss.org This pathway was instrumental in the synthesis of aaptamine, a marine alkaloid. clockss.org
Application in the Construction of Optically Active Tertiary Alcohols
The synthesis of optically active tertiary alcohols presents a significant challenge in organic chemistry. mdpi.com this compound derivatives have found application in strategies aimed at producing these chiral molecules. While direct enzymatic resolution of tertiary alcohols is challenging, dynamic kinetic resolution (DKR) provides a viable pathway. mdpi.com
One approach involves the reductive deoxygenation of racemic tertiary alcohols. For instance, a method has been developed for the enantioselective reductive deoxygenation of tertiary alcohols using a Hantzsch ester analog as a hydride source, which proceeds with high enantioselectivity. ethz.ch This highlights the potential of using specifically designed reagents in conjunction with substrates that can be derived from or are structurally related to this compound to achieve the synthesis of optically active tertiary alcohols.
Applications in Materials Science
Polymerization and Copolymerization Research
This compound derivatives have been the subject of extensive research in polymer science due to their ability to undergo polymerization and copolymerization. smolecule.com The presence of the carbon-carbon double bond allows these monomers to participate in various polymerization reactions, leading to the formation of polymers with unique properties.
Research has explored the copolymerization of this compound esters with a variety of other monomers. For example, ethyl α-cyanocinnamate has been copolymerized with vinyl acetate (B1210297). acs.org Similarly, methyl α-cyanocinnamate has been copolymerized with styrene (B11656), and the resulting copolymers have been analyzed to understand the reaction mechanism, which was found to follow a penultimate model. researchgate.netacs.org
The introduction of different substituents on the phenyl ring of the cyanocinnamate monomer allows for the fine-tuning of the resulting polymer's properties. Studies have been conducted on the copolymerization of styrene with various ring-substituted 2-methoxyethyl phenylcyanoacrylates, where the substituents included dimethyl and dimethoxy groups. chemrxiv.org Halogen-substituted ethyl 2-cyano-3-phenyl-2-propenoates have also been prepared and copolymerized with vinyl acetate, with the resulting copolymers exhibiting distinct thermal decomposition behaviors. chemrxiv.org
Furthermore, this compound derivatives are used to create photosensitive polymers. For example, a photosensitive methacrylate (B99206) monomer, ethyl 2-cyano-3-(4-(methacrylate)-3-methoxyphenyl)prop-2-enoate, was synthesized and subsequently polymerized to create homopolymers and copolymers. jmaterenvironsci.com These polymers are of interest for their potential application as negative-type photoresists due to the crosslinking ability of the cinnamic groups upon irradiation. jmaterenvironsci.com
Below is a table summarizing various copolymerization studies involving this compound derivatives:
| This compound Derivative | Comonomer | Key Findings |
| Methyl α-cyanocinnamate | Styrene | Copolymerization follows a penultimate mechanism. researchgate.netacs.org |
| Ethyl α-cyanocinnamate | Vinyl Acetate | Characterization of the resulting copolymers has been performed. acs.org |
| Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates | Vinyl Acetate | Copolymers exhibit two-step thermal decomposition. chemrxiv.org |
| Ring-disubstituted 2-methoxyethyl phenylcyanoacrylates | Styrene | Synthesis and copolymerization of novel monomers were achieved. chemrxiv.org |
| Ethyl 2-cyano-3-(4-(methacrylate)-3-methoxyphenyl)prop-2-enoate | Methyl Methacrylate | Resulting copolymers are photosensitive and potentially useful as photoresists. jmaterenvironsci.com |
Synthesis and Properties of Poly(cyanocinnamate)s
Poly(cyanocinnamate)s are a class of polymers that have garnered interest for various applications due to their thermal, structural, and optical properties. google.com The synthesis of these polymers can be achieved through methods designed to yield a soluble and stable polymer at room temperature, making them suitable for coating on microelectronic substrates. google.com One synthetic approach involves the reaction of at least one bis(cyanoacetate) monomer with at least one aromatic dialdehyde (B1249045) monomer. google.com The resulting polymers are thermoplastic and contain benzylidene-linked functional moieties. google.com These structural features are responsible for their strong absorption of ultraviolet (UV) light, which makes them highly sensitive to pulsed laser scanning systems operating in the same wavelength range, leading to efficient ablation and clean removal of exposed material. google.com
To enhance solvent solubility, which has been a limitation in some earlier reported poly(cyanocinnamate)s that were semi-crystalline, specific monomers can be utilized. google.com For instance, the use of aromatic dialdehydes where two formyl-substituted phenoxy rings are connected by a 1,3-bis-2-hydroxypropyl linkage has been shown to produce polymers with good solubility in organic solvents. google.com
The properties of poly(cyanocinnamate)s can be further tailored through post-polymerization modifications. Curing the polymer film, for example, can improve solvent resistance, toughness, and resistance to thermally induced softening. google.com This curing process can occur without the need for additional catalysts or curing agents; however, the inclusion of appropriate catalysts can facilitate reactions with curing agents via the secondary hydroxyl group of the dialdehyde. google.com
Free-Radical Copolymerization Studies (e.g., with Styrene)
The free-radical copolymerization of this compound derivatives with other monomers, such as styrene, has been a subject of detailed investigation to understand the reaction kinetics and the properties of the resulting copolymers. researchgate.netchemrxiv.org Studies on the copolymerization of styrene with methyl α-cyanocinnamate have revealed that the reaction mechanism may deviate from the classical terminal-unit model. researchgate.net
Investigations using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) have shown that in the copolymers of styrene and methyl α-cyanocinnamate, both head-to-tail and head-to-head linkages of the monomeric units occur. researchgate.net The composition data of these copolymers are better described by the penultimate model. researchgate.net The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same species versus the comonomer, have been determined for these systems. For the styrene (S) and methyl α-cyanocinnamate (M) system, the reactivity ratios were found to be adequately described by the terminal-unit model when plotted according to the Kelen-Tüdős procedure. researchgate.net
In related studies, various 2-methoxyethyl phenylcyanoacrylates (MEPA), which are derivatives of this compound, have been synthesized and copolymerized with styrene via free-radical initiation at 70°C. chemrxiv.org The compositions of the resulting copolymers were determined from their nitrogen content, originating from the cyano group in the MEPA monomers. chemrxiv.org These studies aim to create copolymers with specific properties by incorporating different functional groups into the cyanocinnamate structure. chemrxiv.orgccsenet.org
The table below summarizes findings from a study on the copolymerization of styrene (ST) with various 2-methoxyethyl phenylcyanoacrylates (MEPA). chemrxiv.org
| MEPA Derivative | Yield (%) | Nitrogen Content (Calculated, %) | Nitrogen Content (Found, %) |
|---|---|---|---|
| 2-methoxyethyl 2-cyano-3-(p-tolyl)acrylate | 87 | 5.40 | 5.35 |
| 2-methoxyethyl 2-cyano-3-(o-tolyl)acrylate | 75 | 5.40 | 5.54 |
| 2-methoxyethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate | Not specified | 4.81 | 4.78 |
Development of Functional Polymers (e.g., Conducting, Optoelectronic Materials)
The unique electronic structure of this compound and its derivatives makes them valuable building blocks for the development of functional polymers with applications in conducting and optoelectronic materials. google.comcambridge.orgnih.govmdpi.com These polymers often feature conjugated systems, which are characterized by alternating single and double bonds, allowing for the delocalization of π-electrons. nih.govmdpi.com This delocalization is fundamental to their electrical and optical properties. nih.gov
Polymers incorporating cyanocinnamate moieties can be designed to have specific functionalities. For instance, poly[(4‐N‐ethylene‐N‐ethylamino)‐α‐cyanocinnamate] is a nonlinear optical polymer where the chromophore is part of the main chain. cambridge.org The synthesis of such polymers and their copolymers, for example with methyl methacrylate, has been reported to yield materials with high chromophoric content and high glass transition temperatures. cambridge.org When these polymer films are poled at elevated temperatures, they exhibit significant and stable second-order nonlinear optical properties, which are crucial for applications in optoelectronics. cambridge.org
The development of conducting polymers often involves doping, a process that introduces charge carriers (polarons and bipolarons) into the polymer backbone, thereby increasing its conductivity. nih.gov While pristine conjugated polymers are typically semiconductors or insulators, doping can transform them into materials with metallic-like conductivity. nih.gov The principles of designing and synthesizing conducting polymers, such as polyaniline and polypyrrole, can be extended to systems containing cyanocinnamate, aiming to create materials with tunable electrical and optical properties for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govmdpi.comsigmaaldrich.com
The table below provides examples of conducting polymers and their key characteristics relevant to their application in electronic and optoelectronic devices.
| Polymer Type | Key Features | Potential Applications |
|---|---|---|
| Poly(cyanocinnamate)s | Strong UV absorption, thermoplastic. google.com | Microelectronics, photolithography. google.com |
| Coumaromethacrylate-Methylmethacrylate Copolymers | High chromophoric content, stable second-order nonlinear optical properties. cambridge.org | Optoelectronics, second harmonic generation. cambridge.org |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Good electrical conductivity, environmental stability, optical transparency. sigmaaldrich.com | Organic electronics, OLEDs, OPVs. sigmaaldrich.com |
| n-doped Poly(benzodifurandione) (n-PBDF) | High electrical conductivity, solution processability, weathering stability. purdue.edu | Transparent organic conductors. purdue.edu |
Exploration in Liquid Crystalline Materials
The incorporation of this compound moieties into molecular structures has been explored for the development of liquid crystalline materials. google.compsu.edutcichemicals.com Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals, exhibiting long-range orientational order. tcichemicals.com The molecular shape and intermolecular interactions are key factors in the formation of liquid crystalline phases (mesophases). tcichemicals.com
Molecules containing cyanocinnamate groups can be designed to have a specific shape, such as the bent-core or "banana" shape, which can lead to the formation of unique and often polar mesophases. psu.edu For example, the incorporation of α-cyanocinnamate and piperazine (B1678402) groups as acceptor and donor moieties, respectively, into one of the lateral cores of a bent-core molecule has been shown to significantly enhance the second-harmonic generation (SHG) performance of the material. psu.edu This enhancement is a result of the molecular structure's influence on the material's nonlinear optical properties.
The synthesis of materials like 2-methyl-propenoyloxyundecyloxy)-alpha-cyanocinnamate has been reported in the context of polymers containing liquid crystal phases. google.com Such materials can exhibit crystalline phases alongside liquid crystalline phases. google.com The design of these molecules often involves creating a rigid core with flexible terminal chains, a common strategy in the development of thermotropic liquid crystals, which exhibit liquid crystalline behavior over a specific temperature range. tcichemicals.comresearchgate.net The unique electro-optical properties of liquid crystals, such as their response to an applied electric field, make them essential components in display technologies and other optoelectronic devices. mdpi.com
Catalytic Roles and System Integration
Mechanistic Studies in Catalytic Systems
Mechanistic studies are crucial for understanding and optimizing catalytic reactions involving this compound and related compounds. mdpi.commdpi.com These studies often employ a combination of experimental techniques, such as kinetics and spectroscopy, and computational methods like Density Functional Theory (DFT) to elucidate reaction pathways and the roles of catalysts and intermediates. mdpi.commdpi.comnih.gov
In organocatalysis, for example, the enantioselective synthesis of products often relies on non-covalent interactions between the catalyst and the substrates. mdpi.com In reactions mediated by bifunctional catalysts like thioureas, kinetic studies have suggested that a monomeric species of the catalyst is active and that it activates both reactants simultaneously. mdpi.com Theoretical studies have been used to investigate the transition states of these reactions, identifying the rate-determining step, which could be proton transfer or carbon-carbon bond formation, and explaining the stereochemical outcome. mdpi.com
The complexity of modern catalytic systems, such as those combining metal catalysis with photoredox catalysis, necessitates detailed mechanistic investigations. nih.govbeilstein-journals.org In these dual catalytic systems, multiple catalytic cycles may operate concurrently, and various species can undergo single electron transfer (SET) processes. nih.govbeilstein-journals.org The specific mechanism can be highly dependent on the choice of substrates, ligands, and photocatalysts. nih.gov Understanding these intricate mechanisms is key to designing more efficient and selective catalysts for transformations like C-H functionalization and cross-coupling reactions. nih.govbeilstein-journals.org
Integration in Continuous-Flow Microreactor Systems
The synthesis of cyanocinnamate derivatives has been successfully integrated into continuous-flow microreactor systems, offering several advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. semanticscholar.orgpan.plresearchgate.netresearchgate.net These systems often utilize structured microreactors, such as monoliths, which provide a high surface area for catalyst immobilization and efficient reactant contact. pan.plresearchgate.net
A notable application is the tandem catalytic process for cyanocinnamate synthesis, which involves two consecutive reactions: deacetalization and Knoevenagel condensation. pan.plresearchgate.net In one approach, a bifunctionalised acid-base monolithic microreactor was developed. semanticscholar.orgresearchgate.net This reactor incorporates both acidic (e.g., zirconia) and basic (e.g., amine) catalytic centers into a single silica (B1680970) monolith. pan.plresearchgate.net The zirconia sites catalyze the deacetalization of benzaldehyde (B42025) dimethyl acetal (B89532) to benzaldehyde, which then reacts with ethyl cyanoacetate (B8463686) in the presence of the amine groups to form ethyl cyanocinnamate. pan.pl
Alternatively, the tandem process can be carried out in two separate microreactors connected in series (a cascade system). pan.pl The first reactor, containing a zirconia-silica catalyst, performs the deacetalization, and its output is fed directly into a second, amine-functionalized microreactor where the Knoevenagel condensation occurs. pan.pl This cascade approach has demonstrated high yields (around 80%) and excellent selectivity (up to 99%) for the final ethyl cyanocinnamate product. pan.pl
Studies have also focused on optimizing the microreactor design and catalytic materials. For example, post-synthesis treatment of zirconia-silica monoliths has been shown to improve their porosity, enhancing catalytic activity. pan.pl The performance of these continuous-flow systems has been compared to batch reactors, highlighting the benefits of flow chemistry in terms of efficiency and process control for cyanocinnamate synthesis. researchgate.netresearchgate.net
The table below presents data from a study on a cascade microreactor system for the synthesis of ethyl cyanocinnamate. pan.pl
| Reaction Step | Catalyst | Flow Rate (cm³/min) | Conversion/Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Deacetalization | Zirconia-silica monolith | 0.03 - 0.08 | 91 (conversion) | Not specified |
| Deacetalization | Zirconia-silica monolith | 0.12 | ~84 (conversion) | Not specified |
| Knoevenagel Condensation | Amine-functionalized monolith | 0.03 | Highest yield (value not specified) | Not specified |
| Cascade Process (Overall) | Two-reactor system | 0.03 | ~80 (yield) | 99 |
Analytical and Spectroscopic Characterization of 2 Cyanocinnamate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 2-cyanocinnamate systems in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of molecular structures and the study of reaction mechanisms.
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For derivatives of ethyl α-cyanocinnamate, the chemical shifts (δ) of the protons provide a wealth of structural information. ciac.jl.cn For instance, in a series of 2-methoxyethyl phenylcyanoacrylates with dimethyl and dimethoxy ring substitutions, the vinylic proton (CH=) typically appears as a singlet around δ 8.2-8.6 ppm. chemrxiv.org The aromatic protons of the phenyl ring present as a multiplet in the region of δ 7.0-8.2 ppm. chemrxiv.org The protons of the ester group, specifically the OCOCH₂ and OCH₂ moieties, are observed as triplets at approximately δ 4.5 ppm and δ 3.7 ppm, respectively. chemrxiv.org The presence of a methoxy (B1213986) group (OCH₃) is confirmed by a singlet at δ 3.4 ppm, while methyl groups (CH₃) on the phenyl ring appear as singlets around δ 2.3-2.4 ppm. chemrxiv.org These characteristic shifts are crucial for confirming the successful synthesis of various this compound derivatives and for elucidating the structures of products formed in subsequent reactions. ciac.jl.cnsioc-journal.cnsioc-journal.cn
Table 1: Characteristic ¹H NMR Chemical Shifts for Substituted 2-Methoxyethyl Phenylcyanoacrylates
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic (CH=) | 8.2 - 8.6 | Singlet |
| Aromatic (Ph) | 7.0 - 8.2 | Multiplet |
| Ester (OCOCH₂) | ~ 4.5 | Triplet |
| Ester (OCH₂) | ~ 3.7 | Triplet |
| Methoxy (OCH₃) | ~ 3.4 | Singlet |
| Phenyl Methyl (CH₃) | 2.3 - 2.4 | Singlet |
Data sourced from ChemRxiv. chemrxiv.org
For the analysis of solid samples, ¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR spectroscopy is a powerful technique. While specific data for this compound is not abundant in the provided results, the general principles of this technique are well-established for determining the structure of organic molecules in the solid state. rsc.org This method is particularly useful for characterizing crystalline and amorphous materials, providing insights into the different carbon environments within the molecule. For substituted 2-methoxyethyl phenylcyanoacrylates, the carbonyl carbon (C=O) of the ester group is typically observed around δ 163 ppm. chemrxiv.org The carbon of the vinylic bond (HC=) resonates at approximately δ 154-156 ppm, while the carbons of the phenyl ring appear in the δ 125-146 ppm range. chemrxiv.org The cyano group carbon (CN) has a characteristic chemical shift around δ 116 ppm. chemrxiv.org The carbons of the ester side chain (OCOCH₂ and OCH₂) are found at about δ 64-66 ppm and δ 59 ppm, respectively. chemrxiv.org
Table 2: Characteristic ¹³C NMR Chemical Shifts for Substituted 2-Methoxyethyl Phenylcyanoacrylates
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 163 |
| Vinylic (HC=) | 154 - 156 |
| Phenyl (Ph) | 125 - 146 |
| Cyano (CN) | ~ 116 |
| Ester (OCOCH₂) | 64 - 66 |
| Methoxy (OCH₃) | ~ 59 |
Data sourced from ChemRxiv. chemrxiv.org
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. ciac.jl.cnsioc-journal.cn Electron ionization (EI) is a common technique used to generate a mass spectrum. For α-cyanocinnamic acid, the molecular ion peak [M]⁺ is observed at an m/z of 173, which corresponds to its molecular weight. nih.gov The spectrum also shows a significant peak at m/z 172, likely due to the loss of a hydrogen atom, and another at m/z 128. nih.gov For methyl α-cyanocinnamate, the molecular weight is 187.19 g/mol , and its mass spectrum would be expected to show a corresponding molecular ion peak. nist.govspectrabase.com Similarly, ethyl α-cyanocinnamate has a molecular weight of 201.22 g/mol . nist.govnih.gov In the case of cinnamyl-3,4-dihydroxy-α-cyanocinnamate, tandem mass spectrometry (MS-MS) with a precursor ion [M-H]⁻ at m/z 320.0928 reveals major fragment ions at m/z 159 and 276.1. nih.gov This fragmentation data is invaluable for confirming the structure of the parent molecule.
Table 3: Mass Spectrometry Data for Selected this compound Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key m/z Peaks |
|---|---|---|---|
| α-Cyanocinnamic acid | C₁₀H₇NO₂ | 173.17 nih.gov | 173, 172, 128 nih.gov |
| Methyl α-cyanocinnamate | C₁₁H₉NO₂ | 187.19 nist.govspectrabase.com | N/A |
| Ethyl α-cyanocinnamate | C₁₂H₁₁NO₂ | 201.22 nist.govnih.gov | N/A |
| Cinnamyl-3,4-dihydroxy-α-cyanocinnamate | C₁₉H₁₅NO₄ | 321.3 nih.gov | 320.0928 ([M-H]⁻), 159, 276.1 nih.gov |
Data compiled from various sources. nih.govnist.govspectrabase.comnist.govnih.govnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound derivatives, several characteristic absorption bands are observed. The cyano group (C≡N) exhibits a sharp and distinct stretching vibration in the range of 2214-2226 cm⁻¹. chemrxiv.org The carbonyl group (C=O) of the ester functionality shows a strong absorption band typically between 1730 and 1753 cm⁻¹. chemrxiv.org The carbon-carbon double bond (C=C) of the cinnamate (B1238496) backbone gives rise to a stretching vibration in the region of 1593-1609 cm⁻¹. chemrxiv.org Additionally, C-H stretching and bending vibrations are also present. chemrxiv.org FTIR is also valuable for monitoring the progress of reactions involving this compound, as the appearance or disappearance of characteristic functional group peaks can indicate the formation of products. cdnsciencepub.com
Table 4: Characteristic FTIR Absorption Frequencies for Substituted 2-Methoxyethyl Phenylcyanoacrylates
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Cyano (C≡N) | 2214 - 2226 |
| Carbonyl (C=O) | 1730 - 1753 |
| Alkene (C=C) | 1593 - 1609 |
| C-H Stretch | 2926 - 2934 |
| C-O-C Stretch | 1242 - 1267 |
Data sourced from ChemRxiv. chemrxiv.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. uba.arfiu.edu The extended conjugation in the this compound system, involving the phenyl ring, the double bond, and the cyano and carbonyl groups, results in characteristic UV absorption bands. For instance, buta-1,3-diene, a simple conjugated system, has a maximum absorption (λ_max) at 217 nm. chemguide.co.uk The more extensive conjugation in this compound and its derivatives would be expected to shift this absorption to longer wavelengths (a bathochromic shift). The specific λ_max values can be influenced by the solvent and the substituents on the phenyl ring. UV-Vis spectroscopy can also be used to monitor reaction progress, particularly in reactions where there is a significant change in the chromophore of the molecule. rsc.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating components in a mixture and assessing the purity of a target compound. wikipedia.org High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two powerful techniques widely used for these purposes in the context of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components dissolved in a liquid sample. researchgate.netopenaccessjournals.com It operates on the principle of differential partitioning of compounds between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.netwisc.edu For this compound systems, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is non-polar (like C18) and the mobile phase is a more polar solvent mixture. lcms.cz
The separation mechanism is based on the hydrophobicity of the analytes. nih.gov The choice of stationary phase is a critical step in method development to achieve the best selectivity and resolution in the shortest possible time. lcms.cz Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer to control pH and improve peak shape. sielc.comchromatographyonline.com Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation for complex mixtures. chromatographyonline.comptfarm.pl
Detection is typically performed using a UV-visible detector, as the aromatic ring and conjugated system of this compound absorb UV light. nih.gov The data from an HPLC analysis is presented as a chromatogram, which plots the detector response against retention time.
Table 1: Example HPLC Conditions for Analysis of Aromatic Compounds
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm) | Stationary phase for separating compounds based on hydrophobicity. lcms.cz |
| Mobile Phase | Acetonitrile / Water (with acid modifier like phosphoric or formic acid) | Eluent to carry the sample through the column. sielc.com |
| Elution Mode | Isocratic or Gradient | Isocratic uses constant mobile phase composition; Gradient changes composition for better resolution of complex mixtures. ptfarm.pl |
| Flow Rate | 0.8 - 2.0 mL/min | Controls the speed of the separation and retention times. chromatographyonline.comptfarm.pl |
| Temperature | Ambient or controlled (e.g., 25-30 °C) | Affects separation selectivity and viscosity. chromatographyonline.comptfarm.pl |
| Detector | UV-Visible (e.g., at 254 nm) | To detect and quantify UV-absorbing compounds like this compound. nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to separate non-volatile mixtures. wikipedia.org It is widely utilized to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. wikipedia.orgumich.edu
The process involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass or aluminum plate. wisc.eduumich.edu The sample is spotted near the bottom of the plate, which is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). bitesizebio.com The mobile phase moves up the plate by capillary action, and as it passes over the sample spot, it carries the sample's components up the plate at different rates. khanacademy.org
Separation is based on the compound's relative affinity for the polar stationary phase versus the less polar mobile phase (in normal-phase TLC). wisc.edukhanacademy.org Non-polar compounds interact less with the polar silica gel and travel further up the plate (higher Retention Factor, Rf), while more polar compounds are more strongly adsorbed and move shorter distances (lower Rf). wisc.edu After development, the separated spots are visualized, often using UV light, as compounds containing aromatic rings typically absorb UV light and appear as dark spots on a fluorescent plate. wikipedia.orgbitesizebio.com
Table 2: Common TLC Solvent Systems for Organic Compounds
| Solvent System (Mobile Phase) | Polarity | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate (B1210297) | Low to Medium | Separating less-polar to moderately polar compounds. wikipedia.orgsigmaaldrich.com |
| Dichloromethane / Methanol | Medium to High | Eluting more polar compounds. wikipedia.orgsigmaaldrich.com |
| Dichloromethane / Hexane | Low | Used for monitoring reactions involving relatively non-polar products. cusat.ac.in |
Advanced Material Characterization Techniques (e.g., SEM, EDX, Nitrogen Adsorption)
When this compound is used as a linker in materials like metal-organic frameworks (MOFs), advanced techniques are required to characterize the resulting structure, composition, and porosity. nih.govnih.gov
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography and morphology. cleancontrolling.com A focused beam of electrons scans the sample surface, generating signals that reveal information about the material's texture, crystal shape, and size distribution. thermofisher.comrjl-microanalytic.de In the context of this compound-based materials, SEM can confirm the formation of crystalline particles and identify their morphology, ensuring no amorphous phases are present. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. cleancontrolling.comthermofisher.com As the electron beam hits the sample, atoms emit characteristic X-rays, which are unique to each element. thermofisher.com The EDX detector analyzes the energy of these X-rays to identify the elements present and their relative abundance. rjl-microanalytic.de For materials containing this compound, EDX can confirm the presence of expected elements (like carbon, nitrogen, oxygen, and the metal in a MOF) and provide information on their distribution within the material. researchgate.netuok.ac.in
Nitrogen Adsorption analysis is a critical technique for determining the textural properties of porous materials, such as specific surface area and pore size distribution. mcaservices.co.ukclays.org The experiment involves measuring the amount of nitrogen gas adsorbed onto the material's surface at cryogenic temperatures (77 K) as a function of relative pressure. clays.org The resulting nitrogen adsorption-desorption isotherm provides key information. The shape of the isotherm and its hysteresis loop can indicate the type of pores present (micropores, mesopores). rsc.orgchemrxiv.org
The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area. rsc.org The Barrett-Joyner-Halenda (BJH) method is often used to determine the pore size distribution from the desorption branch of the isotherm. clays.orgchemrxiv.org These parameters are crucial for applications that depend on the material's porosity, such as catalysis or gas storage. nih.gov Studies on materials developed for cyanocinnamate synthesis have utilized nitrogen adsorption to characterize their meso- and macroporosity. researchgate.net
Table 3: Typical Data from Advanced Material Characterization
| Technique | Information Obtained | Example Finding for a MOF with a this compound Linker |
|---|---|---|
| SEM | Surface morphology, particle size, and crystal shape. cleancontrolling.com | Images reveal submicrometer-sized crystalline particles with a defined morphology. researchgate.net |
| EDX | Elemental composition and distribution. thermofisher.com | Spectra confirm the presence of Carbon, Nitrogen, Oxygen, and the framework's metal, indicating linker incorporation. researchgate.net |
| Nitrogen Adsorption | BET surface area, pore volume, pore size distribution. mcaservices.co.uk | Type IV isotherm suggests a mesoporous structure; high BET surface area (e.g., >400 m²/g) indicates high porosity. rsc.orgresearchgate.net |
Computational Chemistry and Theoretical Studies on 2 Cyanocinnamate
Quantum Chemical Calculations (Ab Initio and DFT)
Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental tools for investigating the molecular and electronic properties of 2-cyanocinnamate. nih.govkallipos.grwikipedia.orgnrel.govrsdjournal.org These computational approaches allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy. nrel.govresearchgate.net DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used method for studying complex organic molecules. nrel.govyoutube.com
For instance, DFT calculations have been successfully employed to study the structural properties of molecules synthesized from this compound derivatives. evitachem.com These calculations provide optimized geometries and other structural parameters that are often in good agreement with experimental data, such as that obtained from X-ray crystallography. evitachem.comresearchgate.net
Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ossila.comajchem-a.com
A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required for electronic excitation. physchemres.org Computational methods like DFT are used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. physchemres.orgnih.gov This analysis helps in predicting how and where a molecule is likely to react. For this compound, understanding its HOMO-LUMO characteristics is essential for predicting its behavior in various chemical reactions, including polymerization and cycloadditions.
Prediction of Reactivity Descriptors (e.g., Dual Descriptor)
Beyond HOMO-LUMO analysis, more sophisticated reactivity descriptors can be derived from quantum chemical calculations to provide a more detailed picture of a molecule's reactivity. The dual descriptor, Δf(r), is a powerful tool within conceptual DFT for simultaneously identifying sites susceptible to nucleophilic and electrophilic attack. arxiv.orgnih.govresearchgate.net
The dual descriptor is defined as the difference between the nucleophilic and electrophilic Fukui functions. arxiv.org A positive value of the dual descriptor (Δf(r) > 0) indicates a site that is favorable for nucleophilic attack, while a negative value (Δf(r) < 0) suggests a site prone to electrophilic attack. arxiv.orgresearchgate.net This descriptor is particularly useful for understanding the reactivity of ambiphilic reagents, which can act as both an electrophile and a nucleophile. nih.gov For this compound, calculating the dual descriptor can pinpoint the specific atoms most likely to participate in bond formation during a chemical reaction, offering valuable guidance for synthesis and mechanism elucidation. arxiv.orgnih.gov
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the intricate details of reaction mechanisms. crc1333.demit.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. kallipos.gr DFT calculations are frequently used to explore mechanisms, such as the plausible reaction pathway in the synthesis of arylbenzimidazoles, where an ethyl α-cyanocinnamate derivative is a reactant. researchgate.net
These computational models can elucidate the step-by-step process of a chemical transformation, providing insights into bond-breaking and bond-forming events. mit.edu For reactions involving this compound, such as its participation in cycloadditions or transfer hydrogenation processes, computational modeling can help to understand the energetics and stereochemical outcomes of the reaction. researchgate.netsemanticscholar.org This understanding is critical for optimizing reaction conditions and designing more efficient synthetic routes.
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of a molecule plays a significant role in its reactivity and physical properties. Conformational analysis involves identifying the most stable arrangements of atoms in a molecule, known as conformers. srmist.edu.ingmu.edu Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to calculate the energies of different conformers and predict the most stable geometries. gmu.eduupenn.edu
For molecules derived from this compound, such as pyrano-[3,2-c]-chromene derivatives, computational and X-ray crystallographic studies have been used to determine their structural conformation. researchgate.net For example, the pyran ring in one such derivative was found to exist in a flattened boat conformation. researchgate.net Understanding the preferred conformations of this compound and its derivatives is essential for predicting their interactions with other molecules and for explaining the stereochemical outcomes of reactions. srmist.edu.inru.nl
Polymerization Modeling and Reactivity Ratio Determination
Computational modeling is also applied to understand the polymerization behavior of monomers like this compound derivatives. conicet.gov.ar In copolymerization, where two or more different monomers are polymerized together, the reactivity ratios (r1 and r2) are crucial parameters that describe the relative tendency of a growing polymer chain to add the same or the other monomer. cutm.ac.instanford.edu
Experimental data on copolymer composition as a function of the monomer feed can be fitted to copolymerization models, such as the classical or penultimate models, to determine these reactivity ratios. researchgate.netresearchgate.net For instance, the copolymerization of styrene (B11656) with methyl α-cyanocinnamate has been studied, and it was found that the penultimate model, which considers the influence of the second-to-last monomer unit on the reactivity of the growing chain end, provided a proper description of the experimental data. researchgate.netresearchgate.net This indicates a non-classical copolymerization behavior. researchgate.net Such computational and kinetic modeling helps in predicting the microstructure and properties of the resulting copolymers. researchgate.net
Future Perspectives in 2 Cyanocinnamate Research
Emerging Synthetic Methodologies and Catalytic Systems
The classical synthesis of 2-cyanocinnamates relies heavily on the Knoevenagel condensation of a benzaldehyde (B42025) derivative with a cyanoacetate (B8463686). doi.orgchemrxiv.orgevitachem.com While effective, current research is focused on developing more efficient, sustainable, and specialized catalytic systems to refine this process.
Future advancements are centered on several key areas:
Continuous-Flow Processes: A significant leap forward involves the use of bifunctional acid-base microreactors for continuous-flow synthesis. Recent studies have demonstrated the use of hierarchically structured monolithic microreactors for a tandem deacetalization-Knoevenagel condensation process. researchgate.netresearchgate.net This method allows for the synthesis of ethyl α-cyanocinnamate with a yield of approximately 78% in a continuous system, which offers considerable advantages in terms of efficiency, waste reduction, and scalability over traditional batch reactors. researchgate.net
Novel Metal Catalysts: The exploration of new transition-metal catalysts continues to be a promising frontier. Ruthenium(II) catalysts have shown potential in enabling novel synthetic pathways. dntb.gov.ua Furthermore, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are being employed for the synthesis of specific derivatives like ethyl 4-cyanocinnamate, highlighting the trend towards milder, more functional-group-tolerant conditions. beilstein-journals.org
Asymmetric Synthesis: The synthesis of chiral molecules is a major driver of innovation. Chiral 2-cyanocinnamates are valuable as Michael acceptors in asymmetric synthesis. oup.com For instance, the reaction of chiral 2-cyanocinnamates with L-selectride generates an intermediate enolate that can be trapped to produce α-substituted phenylalanine precursors with good diastereomeric excess. oup.com This opens avenues for creating enantiomerically pure α-amino acids, which are of significant interest in pharmaceutical development. acs.orgunirioja.es
Table 1: Comparison of Emerging Synthetic Systems for 2-Cyanocinnamate Derivatives
| Methodology | Catalyst/System | Key Features | Reported Yield | Reference(s) |
|---|---|---|---|---|
| Tandem Deacetalization-Knoevenagel | Bifunctional acid-base monolithic microreactor | Continuous-flow process, reduced waste, high efficiency. | ~78% | researchgate.netresearchgate.net |
| Knoevenagel Condensation | Piperidine (B6355638) | Base-catalyzed, standard method for acrylate (B77674) synthesis. | Good | chemrxiv.org |
| Asymmetric Conjugate Addition | L-selectride | Stereoselective synthesis of α-substituted phenylalanine precursors. | Good diastereomeric excess | oup.com |
| Asymmetric Diels-Alder Reaction | TiCl₄ | Catalyzes reaction with cyclopentadiene (B3395910) for enantiomerically pure cycloadducts. | High | unirioja.es |
| Transfer Hydrogenation | o-phenylenediamine (B120857) | Acts as a hydrogen donor for electron-deficient olefins. | Not specified | chemrxiv.org |
Expansion into Novel Material Science Applications
The inherent functionalities of the this compound scaffold make it an ideal candidate for the development of advanced functional materials. ontosight.ai Research is moving beyond its role as a simple precursor to creating polymers and materials with tailored, high-performance properties.
Advanced Polymers for Microelectronics: A particularly promising area is the development of poly(cyanocinnamate)s for microelectronic and optical applications. google.com These polymers exhibit strong absorption of mid-UV wavelengths, which makes them highly sensitive to pulsed laser scanning systems. This property allows for exceptionally fast and clean laser etching and ablation, a critical process in fabricating microelectronic substrates and dielectric layers. google.com These materials can be processed as thermoplastics at relatively low temperatures (below 200°C) and subsequently cured using UV light or further heating. google.com
Photosensitive Materials and Photoresists: The carbon-carbon double bond in the cinnamate (B1238496) structure allows for [2π+2π] cycloaddition reactions upon irradiation. This photocrosslinking capability is being harnessed to create negative-type photoresists. jmaterenvironsci.com Researchers have synthesized photosensitive methacrylate (B99206) monomers, such as ethyl 2-cyano-3-(4-(methacrylate)-3-methoxyphenyl)prop-2-enoate, and polymerized them to create materials for applications in coatings, printing, and integrated circuits. jmaterenvironsci.com
Liquid Crystals: Certain this compound derivatives, like methyl (E)-2-cyano-3-substituted cinnamates, have been shown to exhibit thermotropic and photoresponsive liquid crystalline behavior. This opens up possibilities for their use in advanced display technologies and optical devices. smolecule.com
Table 2: Material Science Applications of this compound Derivatives
| Application Area | This compound Derivative | Key Properties | Potential Use | Reference(s) |
|---|---|---|---|---|
| Microelectronics | Poly(cyanocinnamate)s | High UV absorbance, thermoplastic, clean laser ablation. | Microelectronic substrates, dielectrics, passivation layers. | google.com |
| Photoresists | Ethyl 2-cyano-3-(4-(methacrylate)-3-methoxyphenyl)prop-2-enoate | Photocrosslinkable via [2π+2π] cycloaddition. | Negative-type photoresists for printing and circuits. | jmaterenvironsci.com |
| Liquid Crystals | Methyl (E)-2-cyano-3-substituted cinnamates | Thermotropic and photoresponsive liquid crystalline behavior. | Displays and optical devices. | smolecule.com |
| Functional Polymers | Methyl α-cyanocinnamate | Ability to copolymerize with monomers like styrene (B11656). | Conducting polymers, optoelectronic materials. | smolecule.com |
Interdisciplinary Research Opportunities
The continued evolution of this compound research hinges on collaboration across traditional scientific disciplines. The path from molecular design to real-world application inherently requires a convergence of expertise from chemistry, material science, biology, and engineering.
Chemistry and Material Science/Engineering: The development of novel poly(cyanocinnamate)s for microelectronics is a prime example of this synergy. google.com Chemists can focus on synthesizing new bis(cyanoacetate) and aromatic dialdehyde (B1249045) monomers, while material scientists and engineers can focus on polymer formulation, characterization of mechanical and thermal properties, and integration into microfabrication processes. google.comaurorascientific.com
Chemistry and Biology/Medicine: The role of this compound as a precursor to complex, biologically active molecules, including non-proteinogenic amino acids and potential pharmaceuticals, creates a strong link between synthetic chemistry and biomedical science. oup.comontosight.aismolecule.com Future collaborations could involve chemists designing and synthesizing novel derivatives, with biologists and pharmacologists evaluating their biological activity. This is reflected in the structure of modern research programs that integrate drug discovery with business and bio-entrepreneurship. kgi.edu
Fostering Future Talent: The importance of an interdisciplinary approach is increasingly recognized in academic and research training. Numerous undergraduate research programs (such as REU and SURE programs) actively encourage students to engage in projects that cross the boundaries of chemistry, biology, materials science, and engineering, ensuring that the next generation of scientists is equipped with the collaborative skills necessary to tackle complex research challenges. kgi.edutamu.eduucla.eduuchicago.eduacs.org
This interdisciplinary model, where fundamental chemical synthesis informs applied material and biological sciences, will be crucial for unlocking the full future potential of the this compound compound class.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing 2-Cyanocinnamate with high purity, and how should experimental data be documented for reproducibility?
- Methodological Answer:
- Use a two-step synthesis involving Knoevenagel condensation of benzaldehyde derivatives with cyanoacetamide under basic conditions (e.g., piperidine catalysis). Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Characterization: Report melting point, -/-NMR, IR (confirm C≡N stretch at ~2200 cm), and HRMS data. Include purity assessment via HPLC (≥95% by area) .
- Documentation: Follow journal guidelines (e.g., Beilstein Journal) to include detailed experimental procedures in the main text or supplementary materials, with raw spectral data archived .
Q. How can researchers confirm the structural identity of this compound derivatives when literature data is limited?
- Methodological Answer:
- Combine spectroscopic techniques: Compare -NMR coupling constants (e.g., trans-configuration in cinnamate derivatives) and IR absorption bands with analogous compounds.
- Use X-ray crystallography for unambiguous confirmation. If unavailable, perform computational geometry optimization (DFT) and compare simulated vs. experimental spectra .
- Cross-validate with synthetic intermediates (e.g., precursor compounds) to trace functional group transformations .
Advanced Research Questions
Q. How to design mechanistic studies to investigate this compound’s role in photochemical or catalytic reactions?
- Methodological Answer:
-
Kinetic Analysis: Conduct time-resolved UV-Vis spectroscopy to track reaction intermediates. Use pseudo-first-order conditions and Eyring plots to determine activation parameters.
-
Isotopic Labeling: Introduce - or -labels at the cyano group to trace bond cleavage/formation via NMR or MS .
-
Computational Modeling: Perform DFT calculations (e.g., Gaussian, ORCA) to map potential energy surfaces and identify transition states .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
-
Control Experiments: Include blank reactions and competitive substrates to rule out side pathways .
Q. How to resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer:
-
Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, incubation time, solvent controls). Use positive/negative controls to calibrate activity thresholds .
-
Data Harmonization: Apply meta-analysis to aggregate published IC values, accounting for variability in assay protocols (e.g., ATP levels in cytotoxicity tests). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
-
Structure-Activity Relationship (SAR): Tabulate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) and correlate with activity trends (Table 1) .
Table 1: Example SAR Analysis Framework
Substituent Position Electronic Effect LogP IC (μM) Assay Type Reference 4-NO Strong EWG 1.2 0.45 MTT [X] 4-OCH EWG/EDG mix 0.8 1.89 LDH [Y]
Q. What strategies are recommended for assessing this compound’s stability under physiological or storage conditions?
- Methodological Answer:
- Accelerated Stability Studies: Expose compounds to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Calculate (time to 10% degradation) .
- pH-Dependent Stability: Use buffered solutions (pH 1–9) and track hydrolysis kinetics. Identify degradation products via LC-MS .
- Statistical Validation: Report mean ± SD for triplicate experiments and use regression models to predict shelf life .
Guidelines for Literature Review and Data Validation
- Database Selection: Prioritize SciFinder and Reaxys for reaction pathways, PubChem for physicochemical data, and Web of Science for citation tracking .
- Critical Appraisal: Differentiate primary sources (peer-reviewed journals) from preprints or patents. Use tools like CONSORT for evaluating experimental rigor in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

